molecular formula C25H23ClN2O B11465340 2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11465340
M. Wt: 402.9 g/mol
InChI Key: BHWGEPHIBLAIRN-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound with a unique structure that combines a chlorobenzyl group and a methoxyphenyl group within a tetrahydro-beta-carboline framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 4-methoxyphenylacetaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization under reductive conditions to yield the desired tetrahydro-beta-carboline compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can further reduce the compound to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
  • 2-(2-chlorobenzyl)-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
  • 2-(2-chlorobenzyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Uniqueness

2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of both a chlorobenzyl group and a methoxyphenyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C25H23ClN2O/c1-29-19-12-10-17(11-13-19)25-24-21(20-7-3-5-9-23(20)27-24)14-15-28(25)16-18-6-2-4-8-22(18)26/h2-13,25,27H,14-16H2,1H3

InChI Key

BHWGEPHIBLAIRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2CC4=CC=CC=C4Cl)C5=CC=CC=C5N3

Origin of Product

United States

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